Validamycin H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Validamycin H is a natural product found in Streptomyces hygroscopicus with data available.

生物活性

Validamycin H, a compound derived from the fermentation of Streptomyces hygroscopicus, is primarily recognized for its antifungal properties and its role as a trehalase inhibitor. This article delves into its biological activity, focusing on its mechanisms of action, effects on various organisms, and relevant case studies.

Overview of this compound

This compound is part of a family of compounds known for their ability to inhibit trehalase, an enzyme critical for the hydrolysis of trehalose, a disaccharide involved in energy metabolism and stress responses in many organisms. By inhibiting trehalase, this compound disrupts normal metabolic processes, leading to significant physiological changes.

- Trehalase Inhibition : this compound acts as a competitive inhibitor of trehalase. This inhibition leads to the accumulation of trehalose within cells, which can disrupt normal cellular functions and energy metabolism.

- Chitin Synthesis Inhibition : The compound has been shown to affect chitin biosynthesis pathways by altering the expression of genes involved in these processes. This is particularly relevant in insects where chitin is a major component of the exoskeleton.

Research Findings

Recent studies have provided insights into the biological activity of this compound across different species:

Case Study: Bactrocera dorsalis

A study examined the effects of this compound on the invasive pest Bactrocera dorsalis. The results indicated that:

- Trehalose Accumulation : Injection with validamycin led to increased levels of trehalose and decreased glucose levels, suggesting effective inhibition of trehalase activity .

- Chitin Content Reduction : The treatment significantly downregulated chitin biosynthesis, impacting the growth and development of larvae .

- Gene Expression Alterations : Key genes involved in both trehalose metabolism and chitin synthesis were significantly regulated following validamycin injection, demonstrating its broad impact on metabolic pathways .

Table 1: Effects of this compound on Bactrocera dorsalis

| Parameter | Control Group | This compound (5 µg) | This compound (10 µg) |

|---|---|---|---|

| Trehalose Level (µg/larvae) | 12 | 25 | 30 |

| Glucose Level (µg/larvae) | 15 | 10 | 8 |

| Chitin Content (µg/larvae) | 5 | 3 | 2 |

| Mortality Rate (%) | 5 | 20 | 35 |

Additional Findings

Other studies have highlighted the compound's efficacy against various fungal pathogens:

- Inhibition of Glycometabolism : this compound has been shown to inhibit glycometabolism in Spodoptera litura, leading to reduced glucose and chitin levels while increasing trehalose content .

- Synergistic Effects : Research indicates that combining this compound with other biocontrol agents enhances its efficacy against pathogens like T. asperellum GDFS1009, improving overall pathogen control strategies .

属性

IUPAC Name |

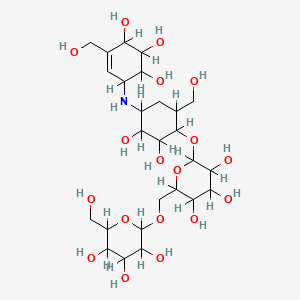

2-[[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO18/c28-3-7-1-9(14(32)18(36)13(7)31)27-10-2-8(4-29)24(21(39)15(10)33)45-26-23(41)20(38)17(35)12(44-26)6-42-25-22(40)19(37)16(34)11(5-30)43-25/h1,8-41H,2-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQHOQRBXQDUST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926921 |

Source

|

| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12650-72-5, 130812-69-0 |

Source

|

| Record name | Validamycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Validamycin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130812690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。